![molecular formula C22H19Cl2FN2O3S B12444609 N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12444609.png)
N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé se caractérise par la présence de multiples groupes fonctionnels, notamment des groupes chloro, fluoro, méthyle et sulfonyle, qui contribuent à ses propriétés chimiques et à sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à partir des anilines substituées appropriées et à les faire réagir avec des dérivés de glycine dans des conditions contrôlées. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que l'éthanol ou le diméthylsulfoxyde (DMSO) et de catalyseurs tels que des complexes de palladium ou de cuivre pour faciliter les réactions de couplage.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer des procédés de lots à grande échelle ou en flux continu. L'utilisation de réacteurs automatisés et de techniques de purification avancées, telles que la chromatographie et la cristallisation, garantit un rendement élevé et une pureté élevée du produit final. L'optimisation des paramètres de réaction, notamment la température, la pression et le temps de réaction, est cruciale pour une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide peut subir divers types de réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction: Les réactions de réduction à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisées pour réduire des groupes fonctionnels spécifiques au sein de la molécule.
Substitution: Les groupes chloro et fluoro dans le composé peuvent participer à des réactions de substitution nucléophile avec des nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de ce composé comprennent:
Agents oxydants: Permanganate de potassium, peroxyde d'hydrogène
Agents réducteurs: Borohydrure de sodium, hydrure de lithium et d'aluminium
Nucléophiles: Amines, thiols
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme brique de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie: Enquêté pour son potentiel en tant que sonde biochimique pour étudier l'activité enzymatique et les interactions protéiques.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles, notamment des activités anti-inflammatoires et anticancéreuses.
Industrie: Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à une cascade d'événements biochimiques qui se traduisent par les effets observés. Les voies exactes et les cibles moléculaires peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
- Acide 3-chloro-4-fluorophénylboronique
Unicité
N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et une réactivité distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles, car il peut participer à un large éventail de réactions chimiques et interagir avec diverses cibles moléculaires.
Propriétés
Formule moléculaire |
C22H19Cl2FN2O3S |
|---|---|
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
N-(3-chloro-4-fluorophenyl)-2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C22H19Cl2FN2O3S/c1-14-3-8-18(9-4-14)31(29,30)27(17-7-5-15(2)19(23)12-17)13-22(28)26-16-6-10-21(25)20(24)11-16/h3-12H,13H2,1-2H3,(H,26,28) |
Clé InChI |
LRJOLHJWBQAANI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC(=C(C=C3)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12444530.png)
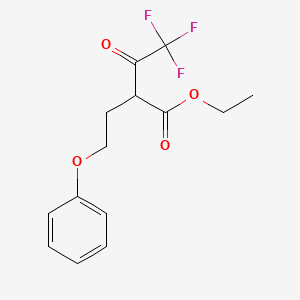
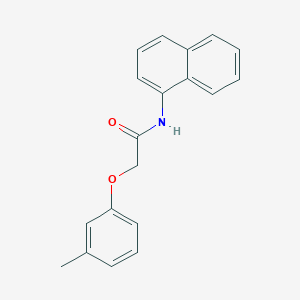
![N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide](/img/structure/B12444552.png)

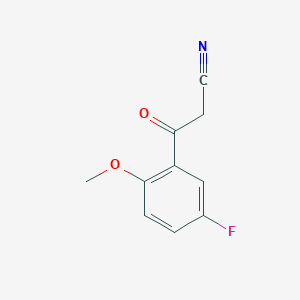
![N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12444566.png)
![N-Phenyl-3-[N'-(4-{N'-[3-(phenylcarbamoyl)propanoyl]hydrazinecarbonyl}butanoyl)hydrazinecarbonyl]propanamide](/img/structure/B12444571.png)
![3-(acetylamino)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12444576.png)
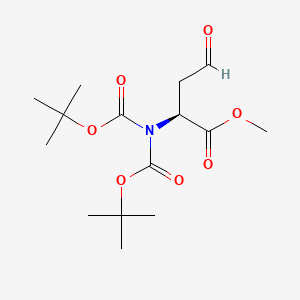
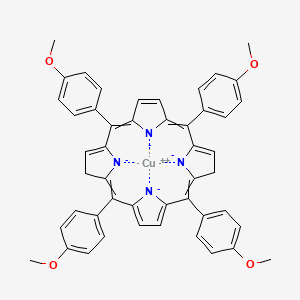
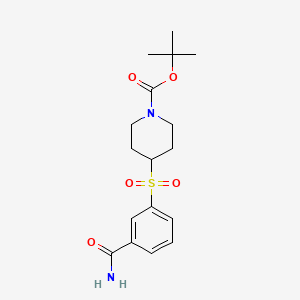
![(1R,2S)-2-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12444614.png)
